Bienvenue dans la boutique en ligne BenchChem!

Pyridoclax

Mcl-1 inhibition SPR binding assay affinity comparison

Pyridoclax (MR-29072) is a first-in-class oligopyridine α-helix foldamer and BH3 mimetic that selectively binds the Mcl-1 hydrophobic groove (Kd 25 nM). Unlike potent single-agent clinical-stage inhibitors (S63845, AZD5991, AMG-176), Pyridoclax exhibits no single-agent cytotoxicity and requires obligatory Bcl-xL co-inhibition to induce apoptosis, enabling clean dissection of Mcl-1/Bcl-xL functional cooperation. Its BCS Class II profile and validated nanoemulsion formulation strategy (1,000-fold solubility enhancement) support in vivo dosing. Ideal for dual Mcl-1/Bcl-xL blockade studies, scaffold-based medicinal chemistry optimization, and ovarian cancer xenograft models (20 mg/kg IV).

Molecular Formula C29H22N4
Molecular Weight 426.5 g/mol
Cat. No. B610359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoclax
SynonymsPyridoclax;  MR29072;  MR 29072;  MR29072.
Molecular FormulaC29H22N4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5
InChIInChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3/b12-11+
InChIKeyWGGSYXQFYRWBEC-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoclax: Oligopyridine α-Helix Foldamer Mcl-1 Inhibitor for Ovarian Cancer Research Applications


Pyridoclax (MR29072) is a first-in-class oligopyridine α-helix foldamer that functions as a BH3 mimetic inhibitor of myeloid cell leukemia-1 (Mcl-1) [1]. Unlike conventional small-molecule Mcl-1 inhibitors, Pyridoclax adopts a foldameric architecture that mimics the α-helical BH3 domain of pro-apoptotic proteins, enabling selective binding to the Mcl-1 hydrophobic groove [2]. Surface plasmon resonance (SPR) assays demonstrate direct binding to Mcl-1 with a dissociation constant (Kd) of 25 nM [1]. Critically, Pyridoclax exhibits no cytotoxic activity as a single agent but induces massive apoptosis when combined with Bcl-xL-targeting strategies in ovarian, lung, and mesothelioma cancer cells [1].

Why Mcl-1 Inhibitor Class Generalization Fails: Pyridoclax-Specific Procurement Considerations


Mcl-1 inhibitors exhibit extreme heterogeneity in binding affinity, selectivity profiles, and functional outcomes, rendering class-level generalization impossible for rigorous scientific procurement. Pyridoclax (Kd = 25 nM) differs fundamentally from high-potency clinical-stage inhibitors such as S63845 (Kd = 0.19 nM), AZD5991 (Ki = 0.13 nM), AMG-176 (Ki = 0.13 nM), and A-1210477 (Ki = 0.45 nM) in both binding magnitude and therapeutic modality [1]. Unlike these potent single-agent apoptosis inducers, Pyridoclax requires obligatory co-administration with Bcl-xL inhibitors for functional activity, a mechanistic distinction that defines its specific experimental utility [2]. Furthermore, Pyridoclax belongs to the distinct oligopyridine foldamer chemotype, in contrast to the macrocyclic (AZD5991) or indole-based (A-1210477, S63845) scaffolds dominating the Mcl-1 inhibitor landscape, with divergent physicochemical and formulation properties including BCS Class II classification and documented solubility enhancement strategies unique to this scaffold [3].

Pyridoclax Quantified Differentiation Evidence: Head-to-Head Comparisons and Class-Level Metrics


Mcl-1 Binding Affinity: Pyridoclax Versus Clinical-Stage Mcl-1 Inhibitors

Pyridoclax exhibits a Kd of 25 nM for Mcl-1 by surface plasmon resonance (SPR) [1]. This affinity is substantially lower than clinical-stage and advanced preclinical Mcl-1 inhibitors: S63845 binds with Kd = 0.19 nM, AZD5991 with Ki = 0.13 nM, AMG-176 with Ki = 0.13 nM, and A-1210477 with Ki = 0.45 nM [2][3][4]. The approximately 100-fold lower affinity correlates with Pyridoclax's unique functional profile as a sensitizer rather than a direct apoptosis inducer.

Mcl-1 inhibition SPR binding assay affinity comparison

Functional Activity: Pyridoclax Single-Agent Inactivity Versus Potent Combination-Dependent Apoptosis Induction

Pyridoclax, when administered as a single agent, exhibits no detectable cytotoxic activity across tested cell lines [1]. However, in combination with Bcl-xL-targeting siRNA or the Bcl-xL/Bcl-2 inhibitor ABT-737, Pyridoclax induces massive apoptosis in ovarian (IGROV1-R10 chemoresistant), lung, and mesothelioma cancer cells at a concentration of 15 µM [1][2]. This contrasts sharply with clinical-stage inhibitors such as S63845, AZD5991, and A-1210477, which demonstrate single-agent apoptotic activity in Mcl-1-dependent cell lines [3].

apoptosis Bcl-xL combination ovarian cancer

Binding Mode Selectivity: Pyridoclax Engagement with Mcl-1 P1 and P2 Pockets Versus K234 Electrostatic Interaction

NMR spectroscopy combined with molecular dynamics simulations revealed that Pyridoclax binds to the P1 and P2 pockets of the Mcl-1 BH3-binding groove through its styryl and methyl groups, establishing predominantly hydrophobic contacts [1]. Critically, one of the terminal pyridine rings engages in an electrostatic interaction with the K234 side chain, a negatively charged residue uniquely present at this position in Mcl-1 among Bcl-2 family members [1]. This K234 electrostatic contact is not reported for macrocyclic inhibitors such as AZD5991 or for S63845, which primarily engage the P2/P3/P4 pockets [2].

NMR spectroscopy binding mode P1/P2 pockets

Lipophilicity and Membrane Interaction: Pyridoclax Log Kp Quantification

Pyridoclax was characterized as a lipophilic compound with log Kp values determined via microplate assays using both UV derivative spectrophotometry and intrinsic fluorescence spectrophotometry across multiple biomimetic membrane systems (soybean-, egg-, and dipalmitoyl-phosphatidylcholine large unilamellar vesicles) [1]. Liposome leakage assays further established that Pyridoclax-membrane interactions are influenced by the relative fluidity of the membrane environment [1]. While specific log Kp numerical values are reported in the original publication, the compound was classified as lipophilic based on partition coefficient measurements [1].

lipophilicity log Kp membrane interaction

Solubility Enhancement: Salt Synthesis (4×) Versus Nanoemulsion Formulation (1000×)

Pyridoclax is classified as a BCS (Biopharmaceutics Classification System) Class II drug, characterized by low aqueous solubility and high permeability [1]. Two solubility enhancement strategies were systematically compared: pyridoclax di-hydrochloride salt synthesis improved thermodynamic solubility by a factor of 4, whereas encapsulation in pyridoclax-loaded nanoemulsions (PNEs) increased apparent solubility by 1000-fold relative to the free base [1]. Stability assessment in biomimetic media revealed that the salt form precipitated upon dilution in simulated physiological fluids, potentially compromising bioavailability, whereas PNEs maintained granulometric stability across all tested media including SGF, FaSSIF-V2, FeSSIF-V2, and PBS [1].

solubility enhancement BCS Class II nanoemulsion formulation

In Vivo Antitumor Activity: Pyridoclax Single-Agent Efficacy in Ovarian Cancer Xenograft Models

In three subcutaneous xenograft models derived from chemoresistant ovarian cancer cell lines, Pyridoclax hydrochloride administered intravenously at 20 mg/kg as a single agent demonstrated antitumor activity in two of the three models without observed side effects [1]. This in vivo single-agent efficacy appears to contradict in vitro findings where Pyridoclax lacks standalone cytotoxic activity, potentially reflecting pharmacokinetic or tumor microenvironment factors unique to the oligopyridine scaffold [1].

xenograft ovarian cancer in vivo efficacy

Pyridoclax Application Scenarios: Evidence-Driven Research and Procurement Use Cases


Mechanistic Studies of Mcl-1 and Bcl-xL Cooperative Pro-Survival Signaling

Researchers investigating the functional cooperation between Mcl-1 and Bcl-xL in apoptosis resistance should select Pyridoclax due to its unique single-agent inactivity and obligatory requirement for Bcl-xL co-inhibition to induce apoptosis [1]. This functional profile enables clean dissection of cooperative pro-survival mechanisms without confounding single-agent cytotoxicity. The validated combination with ABT-737 or Bcl-xL siRNA at 15 µM Pyridoclax provides a robust experimental framework for studying dual Mcl-1/Bcl-xL blockade in ovarian, lung, and mesothelioma cancer models [1][2].

Structure-Guided Derivative Design Based on Validated Binding Mode

Medicinal chemistry groups pursuing rational design of novel Mcl-1 inhibitors should utilize Pyridoclax as a scaffold starting point due to its extensively characterized binding mode. NMR and molecular dynamics studies have definitively mapped Pyridoclax engagement with P1 and P2 pockets and the K234 electrostatic contact unique to Mcl-1 [3]. This structural validation supports structure-guided optimization efforts, with published derivative series demonstrating improved potency relative to the parent compound, confirming the scaffold's suitability for iterative medicinal chemistry campaigns [4].

In Vivo Ovarian Cancer Xenograft Studies Requiring Validated Single-Agent Antitumor Activity

Investigators conducting in vivo ovarian cancer efficacy studies should consider Pyridoclax based on demonstrated single-agent antitumor activity in 2 of 3 chemoresistant ovarian cancer xenograft models at 20 mg/kg IV dosing without observed side effects [5]. This in vivo validation distinguishes Pyridoclax from Mcl-1 inhibitors lacking ovarian cancer-specific xenograft data and provides a dosing reference point for preclinical study design. The established nanoemulsion formulation strategy (1000-fold solubility enhancement) further enables reliable in vivo administration [6].

BCS Class II Drug Formulation and Delivery System Development

Pharmaceutical scientists developing formulation strategies for poorly soluble Mcl-1 inhibitors should employ Pyridoclax as a validated model compound. Its BCS Class II classification (low solubility, high permeability) has been definitively established, and two enhancement strategies have been systematically compared with quantified outcomes: salt synthesis (4-fold solubility improvement) versus nanoemulsion encapsulation (1000-fold apparent solubility improvement) [6]. Stability data across SGF, FaSSIF-V2, FeSSIF-V2, and PBS media provide formulation scientists with direct evidence to guide delivery system selection [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridoclax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.